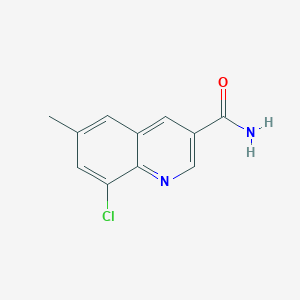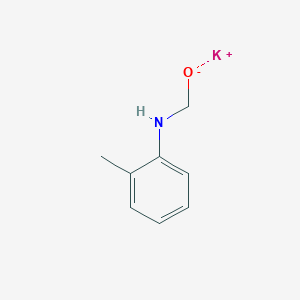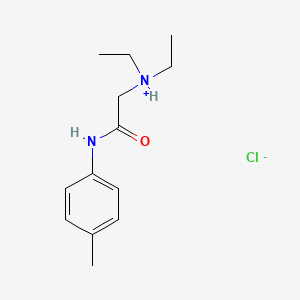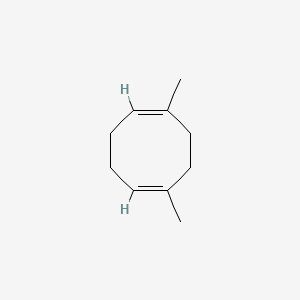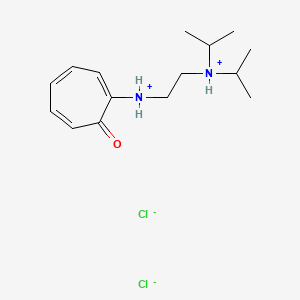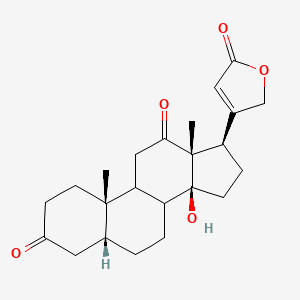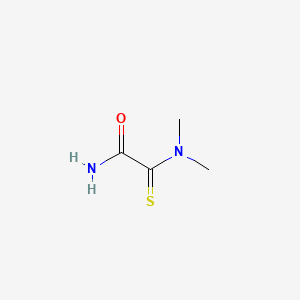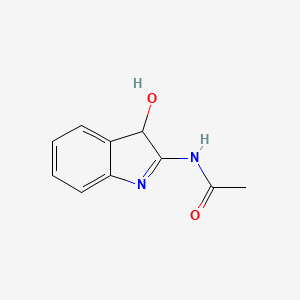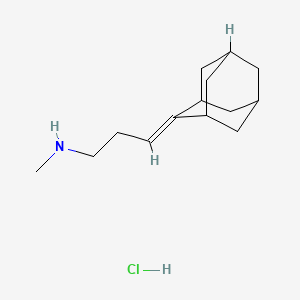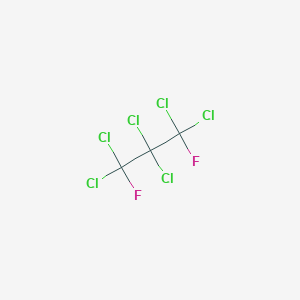
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane is a chemical compound with the molecular formula C3Cl6F2 It is a halogenated derivative of propane, characterized by the presence of six chlorine atoms and two fluorine atoms
Vorbereitungsmethoden
The synthesis of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane typically involves halogenation reactions. One common method is the reaction of propane with chlorine and fluorine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other halogenated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Hexachloro-1,3-difluoropropane involves its interaction with molecular targets such as enzymes and cellular membranes. The halogen atoms in the compound can form strong bonds with biological molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways, resulting in the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1,1,2,2,3,3-Hexachloro-1,3-difluoropropane can be compared with other similar halogenated compounds, such as:
1,1,1,2,2,3-Hexachloro-3,3-difluoropropane: Similar in structure but with different halogenation patterns.
1,1,1,3,3,3-Hexachloropropane: Lacks fluorine atoms, leading to different chemical properties and reactivity.
1,1,1,3,3,3-Hexafluoropropane: Contains only fluorine atoms, resulting in distinct physical and chemical characteristics.
Eigenschaften
CAS-Nummer |
1599-44-6 |
|---|---|
Molekularformel |
C3Cl6F2 |
Molekulargewicht |
286.7 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexachloro-1,3-difluoropropane |
InChI |
InChI=1S/C3Cl6F2/c4-1(5,2(6,7)10)3(8,9)11 |
InChI-Schlüssel |
PBNGSPSBWPVMMW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(F)(Cl)Cl)(C(F)(Cl)Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]](/img/structure/B15342908.png)

